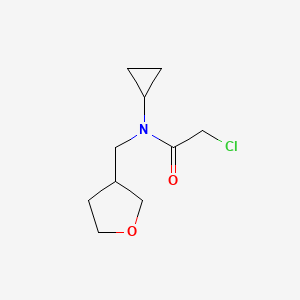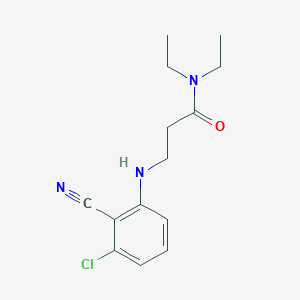![molecular formula C14H16FNO4 B7575827 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid](/img/structure/B7575827.png)
4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid, also known as FMBA, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of N-substituted glycine derivatives and has a molecular formula of C14H17FNO4.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid involves its inhibition of DPP-IV activity. DPP-IV is an enzyme that cleaves incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-IV, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid can increase the levels of these hormones, leading to an increase in insulin secretion and a decrease in blood glucose levels.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid can increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. Additionally, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid has been shown to have anti-inflammatory effects and can reduce oxidative stress in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid in lab experiments is its specificity for DPP-IV inhibition. This allows researchers to study the effects of DPP-IV inhibition without the potential confounding effects of other compounds. However, one limitation of using 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid is its relatively low potency compared to other DPP-IV inhibitors. This may require higher concentrations of 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid to achieve the desired effects, which could lead to potential toxicity concerns.
Zukünftige Richtungen
Future research on 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid could focus on improving its potency as a DPP-IV inhibitor, as well as studying its effects on other metabolic pathways. Additionally, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid could be studied for its potential use in the treatment of other diseases, such as inflammatory bowel disease and cancer. Overall, 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid shows promise as a tool for scientific research and warrants further investigation.
Synthesemethoden
The synthesis of 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid involves the reaction between 4-fluoroaniline and ethyl 4-oxobutanoate in the presence of morpholine and catalytic amounts of triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid has been studied for its potential use as a tool in scientific research. It has been shown to have inhibitory effects on the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This inhibition can lead to an increase in insulin secretion, making 4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid a potential candidate for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-11-3-1-10(2-4-11)12-9-16(7-8-20-12)13(17)5-6-14(18)19/h1-4,12H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMQDPFOSNOIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Fluorophenyl)morpholin-4-yl]-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)

![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)

![2-chloro-N-[(2-ethoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575778.png)


![2-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7575801.png)
![1-{4-[(Dimethylamino)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7575803.png)
![N-(1-morpholin-4-ylpropan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7575808.png)

